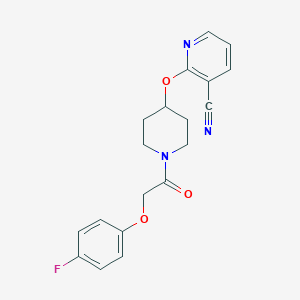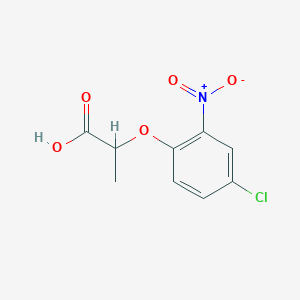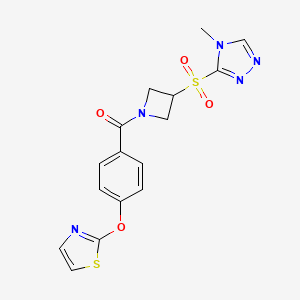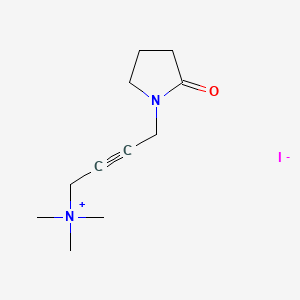
1-Chloro-4-piperidin-1-yl-phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-piperidin-1-yl-phthalazine (C4PPh) is a novel small molecule that has been used in a variety of scientific research applications. C4PPh was first developed in the early 2000s, and since then has been used in a number of studies to investigate its potential applications in various fields.
Scientific Research Applications
Synthesis and Biochemical Applications
- Synthesis of Phthalazine Derivatives : A study by Shah et al. (2012) reported an efficient method for synthesizing derivatives of phthalazine, like 1-Chloro-4-piperidin-1-yl-phthalazine, demonstrating their potential antibacterial activity against various bacterial and fungal strains.
- Phosphodiesterase 5 (PDE5) Inhibitors : Watanabe et al. (2000) synthesized a variety of phthalazine derivatives, evaluating their inhibitory activity toward PDE5, suggesting potential applications in vasorelaxation and pulmonary arterial pressure reduction Watanabe et al. (2000).
- Antimicrobial Screening : Research by El-Wahab et al. (2011) on 4-benzyl-2-substituted phthalazin-1-one derivatives, synthesized from 1-chlorophthalazine, showed promising antimicrobial effects against bacteria and fungi El-Wahab et al. (2011).
Pharmaceutical Research
- Antitumor Activity : Xin et al. (2018) synthesized 1-phenyl-4-substituted phthalazine derivatives and evaluated their antiproliferative activity, with some compounds showing significant effects against cancer cell lines Xin et al. (2018).
- Antibacterial Activity : A study by Merugu et al. (2010) on the microwave-assisted synthesis of phthalazine derivatives revealed their antibacterial properties, suggesting potential applications in combating bacterial infections Merugu et al. (2010).
- Anticancer and Antioxidant Agents : Behalo et al. (2017) explored the synthesis of novel phthalazine derivatives as potential anticancer and antioxidant agents, indicating the diverse therapeutic applications of these compounds Behalo et al. (2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit vegfr-2 , which is a key player in angiogenesis .
Mode of Action
It can be inferred that similar to other phthalazine derivatives, it may interact with its targets to inhibit their function .
Biochemical Pathways
Given its potential inhibition of vegfr-2, it may affect angiogenesis pathways .
Result of Action
Similar compounds have shown anti-proliferative activity on human breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-Chloro-4-piperidin-1-yl-phthalazine has been found to interact with various enzymes and proteins. It has been synthesized via the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or their secondary amines
Cellular Effects
The effects of this compound on cells have been studied in the context of its anti-proliferative activity. It has been found to display potent cytotoxic activity on human breast cancer cell line MCF-7 . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-chloro-4-piperidin-1-ylphthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)13(16-15-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRIJILPSVIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618232.png)
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)
![8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2618235.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2618237.png)

![N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2618244.png)

![N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)




